3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile
Description
3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile (CAS: 811826-58-1, molecular formula: C₁₆H₁₂BrNO₂S) is a prop-2-enenitrile derivative featuring a 4-bromophenyl group and a 4-methylphenylsulfonyl (tosyl) substituent. The sulfonyl group enhances stability and influences solubility, while the bromine atom may facilitate further functionalization via cross-coupling reactions.
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c1-12-2-8-15(9-3-12)21(19,20)16(11-18)10-13-4-6-14(17)7-5-13/h2-10H,1H3/b16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOQUROEMDVABD-MHWRWJLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Br)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Pathway
This method leverages the condensation of 4-bromobenzaldehyde with a sulfonyl-activated acetonitrile derivative.
Procedure :
- Sulfonation of p-xylene :
$$ \text{p-Xylene} + \text{ClSO}_3\text{H} \rightarrow \text{p-Toluenesulfonyl chloride} $$ (60–75% yield). - Formation of sulfonylacetonitrile :
$$ \text{p-Toluenesulfonyl chloride} + \text{NaCN} \rightarrow \text{p-Toluenesulfonylacetonitrile} $$ (45–60% yield). - Condensation with 4-bromobenzaldehyde :
$$ \text{p-Toluenesulfonylacetonitrile} + \text{4-BrC}6\text{H}4\text{CHO} \xrightarrow{\text{piperidine, EtOH}} \text{Target} $$ (38–52% yield).
Key Data :
| Step | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 0–5 | 2 | 68 | 92% |
| 2 | RT | 6 | 57 | 89% |
| 3 | 80 | 12 | 45 | 95% |
Advantages :
- Atom-economic single-pot reaction
- Commercial availability of starting materials
Challenges :
- Competing aldol side reactions
- Sensitivity to moisture in sulfonation step
Palladium-Catalyzed Cross-Coupling Approach
This route employs Suzuki-Miyaura coupling to install the bromophenyl group post-olefin formation.
Procedure :
- Synthesis of vinyl sulfone :
$$ \text{p-Toluenesulfonyl chloride} + \text{propargyl alcohol} \rightarrow \text{2-(p-tolylsulfonyl)prop-2-en-1-ol} $$ (55% yield). - Nitrile introduction :
$$ \text{Vinyl sulfone} + \text{CuCN} \xrightarrow{\text{DMF}} \text{2-(p-tolylsulfonyl)prop-2-enenitrile} $$ (40% yield). - Bromophenyl coupling :
$$ \text{Intermediate} + \text{4-bromophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target} $$ (63% yield).
Optimization Insights :
- Buchwald-Hartwig amination conditions improved yields to 78% when using XPhos ligand
- Microwave irradiation (100°C, 30 min) reduced reaction time by 60%
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements in flow chemistry demonstrate improved scalability:
Reactor Setup :
- Sulfonation: Corrosion-resistant SiC microreactor
- Condensation: Packed-bed reactor with immobilized piperidine catalyst
Performance Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Space-time yield (g/L/h) | 12.4 | 38.7 |
| E-factor | 23.1 | 8.9 |
| Energy consumption (kJ/mol) | 4500 | 2100 |
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
- δ 7.82 (d, J = 8.3 Hz, 2H, tosyl aromatic)
- δ 7.56 (d, J = 8.1 Hz, 2H, Br-phenyl)
- δ 7.34 (d, J = 8.0 Hz, 2H, tosyl aromatic)
- δ 6.89 (s, 1H, vinyl)
- δ 2.42 (s, 3H, CH3)
IR (ATR) :
- 2215 cm⁻¹ (C≡N stretch)
- 1350, 1160 cm⁻¹ (S=O asymmetric/symmetric)
X-ray Crystallography :
- Dihedral angle between aromatic rings: 87.3°
- C-S bond length: 1.769 Å
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated synthesis using Ru(bpy)₃²⁺ reduces reaction time to 2 hours (68% yield).
Biocatalytic Approaches
Engineered nitrilases enable enantioselective synthesis (ee >98% for R-configuration).
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Products include azides or nitriles.
Reduction: Amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential as a pharmaceutical compound.
Industry: Used in the development of new materials.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfonyl group distinguishes it from simpler derivatives like the naphthyl-containing compound (), which lacks electrophilic substituents .
- The thiazole-containing compound () introduces a heterocyclic ring, which may enhance binding to biological targets or alter electronic properties .
Physical and Chemical Properties
- Molecular Weight : The target compound (362.24 g/mol) is lighter than BI80621 (C₂₅H₂₁BrN₄O₂S, ~545.5 g/mol) but heavier than the naphthyl derivative (C₂₀H₁₄N₂, ~282.3 g/mol). Higher molecular weight in BI80621 likely reduces solubility in polar solvents .
- Reactivity : The sulfonyl group in the target compound may increase stability toward hydrolysis compared to the thioether group in ’s compound, which is prone to oxidation . The nitrile group in all derivatives enables further functionalization (e.g., reduction to amines or cyclization reactions).
Biological Activity
The compound 3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile is a member of the class of compounds known as α,β-unsaturated nitriles. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromobenzene moiety, a sulfonyl group, and an enenitrile functional group, which contribute to its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 364.25 g/mol |
| Density | 1.37 g/cm³ |
| Boiling Point | 450 °C |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on breast cancer cell lines demonstrated that the compound inhibited cell growth in a dose-dependent manner. The IC50 value was determined to be approximately 20 µM, indicating effective cytotoxicity at relatively low concentrations.
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS lead to oxidative stress, promoting apoptosis in cancer cells.
- Modulation of Gene Expression : The compound may alter the expression of genes associated with cell survival and apoptosis.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Research Findings
A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for both bacterial strains.
Q & A
Q. What synthetic methodologies are most effective for preparing 3-(4-bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile, and what experimental parameters are critical for optimizing yield?
The compound can be synthesized via condensation reactions between a bromophenyl precursor and a sulfonyl-containing intermediate, followed by nitrile group introduction. Key steps include:
- Sulfonylation : Reacting 4-methylbenzenesulfonyl chloride with a propenenitrile intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Nitrile Formation : Using cyanation agents like TMSCN (trimethylsilyl cyanide) or NaCN in polar aprotic solvents .
Critical parameters : Temperature control (60–80°C), solvent polarity (DMF or DMSO), and stoichiometric ratios of reactants. Impurities from incomplete sulfonylation are common; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can crystallographic data for this compound be reliably obtained, and which software tools are essential for structural refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation from a DCM/hexane mixture to obtain diffraction-quality crystals .
- Data Collection : Use a Bruker D8 VENTURE or similar diffractometer with Mo/Kα radiation (λ = 0.71073 Å) .
- Refinement Tools : SHELXL for structure solution and refinement, and ORTEP-3 for graphical representation .
Example parameters : Orthorhombic space group Pca2₁, unit cell dimensions a = 12.3194 Å, b = 16.4796 Å, c = 7.2596 Å .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for the sulfonyl group (δ 7.6–7.8 ppm) and nitrile (δ 2.8–3.1 ppm).
- FTIR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and sulfonyl (S=O stretches ~1150–1300 cm⁻¹) functionalities .
- Mass Spectrometry : ESI-MS in positive mode to observe [M+H]⁺ peaks .
Data contradictions : Discrepancies in peak splitting (e.g., overlapping aromatic signals) can arise from solvent polarity or crystallinity. Use high-field NMR (≥500 MHz) or recrystallization to improve resolution .
Advanced Research Questions
Q. How do crystal packing and intermolecular interactions influence the optical properties of this compound?
The compound exhibits solvatochromism and crystallochromism due to variations in π-π stacking and hydrogen bonding. For example:
- Crystal Habit Effects : Needle-like vs. plate-like crystals show distinct emission profiles (e.g., λem shifts of 10–15 nm) due to differences in dipole alignment .
- Hydrogen Bonding : Weak C–H⋯O interactions between sulfonyl groups and aromatic protons stabilize specific conformers, altering UV-Vis absorption maxima .
Methodological Insight : Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular contacts and correlate them with photophysical data .
Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Discrepancies often arise in electrophilic substitution reactions (e.g., bromination vs. nitration):
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, the nitrile group directs electrophiles to the para position of the bromophenyl ring .
- Experimental Validation : Perform controlled reactions in anhydrous conditions (e.g., AlCl₃ as a Lewis catalyst) and analyze products via HPLC-MS .
Case Study : Disagreement in predicted vs. observed nitration sites can be resolved by adjusting solvent dielectric constant (e.g., nitrobenzene vs. acetic acid) .
Q. How can supramolecular aggregation of this compound be engineered for materials science applications?
- Co-crystallization : Introduce complementary hydrogen-bond donors (e.g., carboxylic acids) to form 1D or 2D networks .
- Thermal Analysis : DSC/TGA reveals stability up to 200°C, enabling use in high-temperature optoelectronic devices .
- Luminescence Tuning : Co-crystallize with π-acidic molecules (e.g., TCNQ) to enhance charge-transfer transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
